molecular formula C23H36N2O2 B14990446 2-(4-Tert-butylphenoxy)-1-{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}ethanone

2-(4-Tert-butylphenoxy)-1-{2-[2-(pyrrolidin-1-yl)ethyl]piperidin-1-yl}ethanone

Cat. No.: B14990446
M. Wt: 372.5 g/mol
InChI Key: MEFOAIPIBIKBGV-UHFFFAOYSA-N
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Description

2-(4-TERT-BUTYLPHENOXY)-1-{2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-TERT-BUTYLPHENOXY)-1-{2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the phenoxy intermediate: This involves the reaction of 4-tert-butylphenol with an appropriate halogenated compound under basic conditions to form the phenoxy intermediate.

    Introduction of the piperidine moiety: The phenoxy intermediate is then reacted with a piperidine derivative, often under nucleophilic substitution conditions.

    Addition of the pyrrolidine group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-TERT-BUTYLPHENOXY)-1-{2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-TERT-BUTYLPHENOXY)-1-{2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Materials Science: It is investigated for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(4-TERT-BUTYLPHENOXY)-1-{2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

    2-(4-TERT-BUTYLPHENOXY)-1-{2-[2-(MORPHOLIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE: Similar structure but with a morpholine group instead of a pyrrolidine group.

    2-(4-TERT-BUTYLPHENOXY)-1-{2-[2-(PIPERAZIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE: Similar structure but with a piperazine group instead of a pyrrolidine group.

Uniqueness

The uniqueness of 2-(4-TERT-BUTYLPHENOXY)-1-{2-[2-(PYRROLIDIN-1-YL)ETHYL]PIPERIDIN-1-YL}ETHAN-1-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H36N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-1-[2-(2-pyrrolidin-1-ylethyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C23H36N2O2/c1-23(2,3)19-9-11-21(12-10-19)27-18-22(26)25-16-5-4-8-20(25)13-17-24-14-6-7-15-24/h9-12,20H,4-8,13-18H2,1-3H3

InChI Key

MEFOAIPIBIKBGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)N2CCCCC2CCN3CCCC3

Origin of Product

United States

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